![molecular formula C23H31N3O2S B6059341 N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide](/img/structure/B6059341.png)
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are ATP-gated ion channels found in immune cells, and are involved in the regulation of inflammation and immune responses. A-438079 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide selectively blocks the P2X7 receptor, which is involved in the regulation of inflammation and immune responses. By blocking this receptor, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide reduces inflammation and immune responses, which can be beneficial in various diseases.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce inflammation and immune responses in various animal models of disease. It has also been shown to reduce pain behaviors and improve quality of life in animal models of chronic pain. In cancer, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide is its selectivity for the P2X7 receptor, which allows for more specific targeting of this receptor compared to other P2X receptor antagonists. However, one limitation of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide is its relatively low potency, which may require higher doses for therapeutic effects.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide. One direction is to further investigate its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer. Another direction is to develop more potent analogs of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide that may have improved therapeutic efficacy. Additionally, further studies are needed to better understand the mechanism of action of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide and its effects on immune cells and inflammation.
Synthesemethoden
The synthesis of N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide involves several steps, starting with the reaction of 1-adamantylamine with 3-chloro-1H-pyrazole to form 1-(1-adamantyl)-1H-pyrazole-3-amine. This intermediate is then reacted with 4-butylbenzenesulfonyl chloride to form the final product, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been studied for its potential therapeutic applications in various diseases, including chronic pain, inflammatory bowel disease, and cancer. In animal models of chronic pain, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce pain behaviors and improve quality of life. In inflammatory bowel disease, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to reduce inflammation and improve intestinal function. In cancer, N-[1-(1-adamantyl)-1H-pyrazol-3-yl]-4-butylbenzenesulfonamide has been shown to inhibit tumor growth and metastasis.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)pyrazol-3-yl]-4-butylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O2S/c1-2-3-4-17-5-7-21(8-6-17)29(27,28)25-22-9-10-26(24-22)23-14-18-11-19(15-23)13-20(12-18)16-23/h5-10,18-20H,2-4,11-16H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAUXPVDHWCNLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(Adamantan-1-YL)-1H-pyrazol-3-YL]-4-butylbenzene-1-sulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.